1-(3-Chloropropanoyl)pyrrolidine
Overview
Description
1-(3-Chloropropanoyl)pyrrolidine is a synthetic compound belonging to the class of pyrrolidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C7H12ClNO, and it has a molecular weight of 161.63 g/mol .
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological pathways .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting a range of potential effects .
Preparation Methods
1-(3-Chloropropanoyl)pyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of pyrrolidine with 3-chloropropionyl chloride . The reaction typically occurs under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Pyrrolidine+3-Chloropropionyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropanoyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of pyrrolidine and 3-chloropropanoic acid.
Scientific Research Applications
1-(3-Chloropropanoyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in drug development, due to its ability to modulate biological targets.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Comparison with Similar Compounds
1-(3-Chloropropanoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties. For example:
Pyrrolidine-2-one: Contains a carbonyl group at the second position, making it more reactive in certain chemical reactions.
Pyrrolidine-2,5-diones: Have two carbonyl groups, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific functional group (3-chloropropanoyl), which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-1-pyrrolidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKNRRNPIUFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390885 | |
Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-38-8 | |
Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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